molecular formula C7H10N2O3S B3055402 2-Amino-5-methoxybenzenesulfonamide CAS No. 6451-50-9

2-Amino-5-methoxybenzenesulfonamide

Cat. No. B3055402
CAS RN: 6451-50-9
M. Wt: 202.23 g/mol
InChI Key: DSUQOTGCKDGCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262189B2

Procedure details

There is stirred for 1 night at 80° C. a suspension of 3.0 g of 2-amino-5-methoxybenzene-sulphonamide in the presence of 1.31 g of formamidine hydrochloride and 2.27 ml of triethylamine in 50 ml of toluene. The toluene is evaporated off in vacuo. The residue is taken up in water and the precipitate is filtered off.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[S:10]([NH2:13])(=[O:12])=[O:11].Cl.[CH:15](N)=N.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH:15]=[N:13][S:10](=[O:11])(=[O:12])[C:3]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)S(=O)(=O)N
Name
Quantity
1.31 g
Type
reactant
Smiles
Cl.C(=N)N
Name
Quantity
2.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
There is stirred for 1 night at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene is evaporated off in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(NC=NS2(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.